molecular formula C14H23N5O2 B14947665 2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B14947665
M. Wt: 293.36 g/mol
InChI Key: XIQUBFCGFJGVHI-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine is a chemical compound belonging to the class of 1,3,5-triazine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other neurological conditions .

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

4-(4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C14H23N5O2/c1-2-21-14-16-12(18-6-4-3-5-7-18)15-13(17-14)19-8-10-20-11-9-19/h2-11H2,1H3

InChI Key

XIQUBFCGFJGVHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3

Origin of Product

United States

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